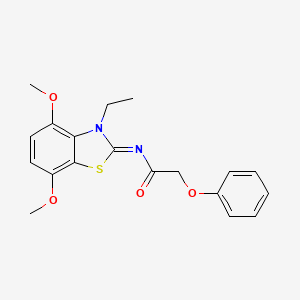
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including anticancer properties. The compound is structurally related to the derivatives discussed in the provided papers, which focus on the synthesis and characterization of similar benzothiazole compounds with potential anticancer activities and other biological applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzothiazole with various aldehydes or ketones in the presence of a solvent such as ethanol. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensing 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene . Similarly, the synthesis of N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives involved reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide with different phenol or thiophenol derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy (MS), and elemental analysis. These techniques provide detailed information about the functional groups, the molecular framework, and the electronic environment of the atoms within the molecule. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed using IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), can be determined using spectroscopic methods like UV spectroscopy. The pKa values provide insight into the compound's ionization potential in different pH environments, which is crucial for understanding its behavior in biological systems. For instance, the pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives revealed that the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring .
科学的研究の応用
Antioxidant Capacity Assays
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, due to its structural similarity with benzothiazole compounds, may be involved in antioxidant capacity assays. In particular, the ABTS/PP decolorization assay, a prevalent method for measuring antioxidant capacity, involves reaction pathways where some antioxidants can form coupling adducts, leading to the formation of hydrazindyilidene-like and/or imine-like adducts with specific benzothiazoline derivatives. Although this compound was not directly studied, understanding the reaction pathways and the role of similar benzothiazoline compounds can contribute to interpreting the assay results and optimizing the assay conditions for specific antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Medicinal Chemistry
The structural moiety of benzothiazole, closely related to N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, is a common and significant structure in many bioactive molecules, including natural products and pharmaceutical agents. Benzothiazole and its derivatives display a broad spectrum of pharmacological activities. They are integral in the search for new therapeutic agents due to their structural diversity and high degree of biological activities. This compound, being structurally related, could potentially be involved in similar therapeutic avenues, serving as a scaffold for drug development across various disease treatments (Keri, Patil, Patil, & Budagumpi, 2015).
Chemotherapeutic Applications
Benzothiazole derivatives have shown significant promise in the field of chemotherapeutics. They exhibit a wide range of biological properties, including antimicrobial and anticancer activities. This indicates that the compound , sharing a structural basis with benzothiazoles, might have potential applications in the development of new chemotherapeutic agents, especially in the realm of antitumor medications. The wide biological profile and ease of structural modifications make benzothiazole-based compounds, and by extension potentially N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, valuable in drug discovery and development (Ahmed, Valli Venkata, Mohammed, Sultana, & Methuku, 2012).
Molecular Biology
The structural similarities of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide with benzothiazole compounds, which have been utilized in molecular biology for their binding properties to DNA, may suggest potential applications in this field as well. For instance, certain benzothiazole derivatives are known to bind strongly to the minor groove of double-stranded DNA, indicating that similar compounds could also be used as molecular probes or in the study of DNA interactions (Issar & Kakkar, 2013).
特性
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-4-21-17-14(23-2)10-11-15(24-3)18(17)26-19(21)20-16(22)12-25-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIXOZLKIIAGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)COC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

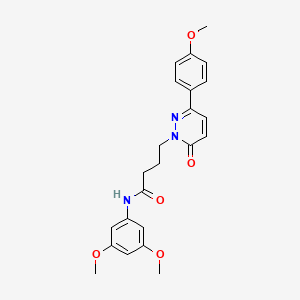
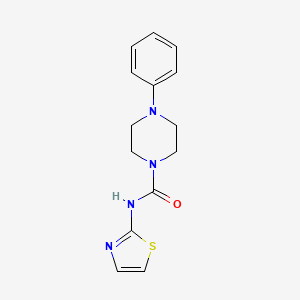
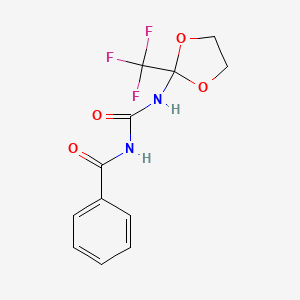
![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)
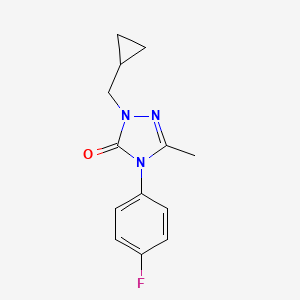
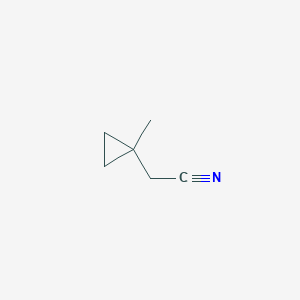
![5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2538086.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2538088.png)
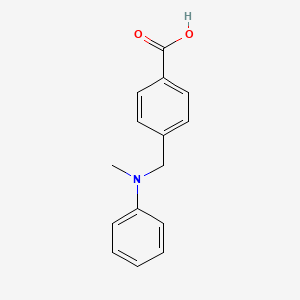
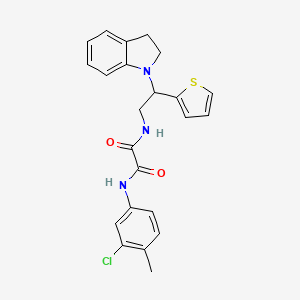
![3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2538092.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2538095.png)
![Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)